molecular formula C23H24N4O5 B2394721 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide CAS No. 1105227-24-4

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2394721
CAS No.: 1105227-24-4
M. Wt: 436.468
InChI Key: FOGZPWLWARUTST-UHFFFAOYSA-N
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Description

3-{7,8-Dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core. This tricyclic scaffold features 7,8-dimethoxy substituents, a 4-oxo group, and a propanamide side chain terminating in an N-(4-ethoxyphenyl) group. Its design leverages heterocyclic and aromatic motifs common in kinase inhibitors and DNA-interactive agents, with substituents likely influencing solubility, target binding, and metabolic stability .

Properties

IUPAC Name

3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-4-32-15-7-5-14(6-8-15)25-20(28)9-10-27-13-24-21-16-11-18(30-2)19(31-3)12-17(16)26-22(21)23(27)29/h5-8,11-13,26H,4,9-10H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGZPWLWARUTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions The starting materials often include substituted indoles and pyrimidines, which undergo condensation reactions to form the pyrimidoindole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the pyrimidoindole core but differ in substituent patterns, which critically modulate physicochemical and pharmacological properties. Below is a detailed analysis of key analogs:

Structural Analogs and Substituent Effects

Compound Name (Reference) Key Structural Differences Molecular Weight (g/mol) Inferred Properties/Effects
N-(4-Propoxyphenyl)methyl analog Propoxy group replaces ethoxy; propanamide linked to benzyl instead of phenyl Not reported Increased lipophilicity due to longer alkyl chain; potential for enhanced membrane permeability.
N-(2,4-Difluorobenzyl)-8-methyl analog 8-Methyl on pyrimidoindole; N-(2,4-difluorobenzyl) substituent Not reported Fluorine atoms may enhance binding via halogen interactions; methyl group could sterically hinder target engagement.
N-[2-(3,4-Dimethoxyphenyl)ethyl] analog Ethyl linker with 3,4-dimethoxyphenyl group Not reported Extended conjugation may improve π-π stacking; additional methoxy groups could alter metabolic stability.
N-(3-Methylphenyl) analog 3-Methylphenyl substituent 360.41 (C₂₁H₂₀N₄O₂) Methyl group may reduce solubility but improve hydrophobic pocket binding in target proteins.
Sulfanyl-acetamide derivative Sulfanyl-acetamide group at position 2 of pyrimidoindole Not reported Thioether linkage introduces potential metabolic susceptibility; acetamide may alter hydrogen-bonding capacity.

Critical Analysis of Substituent Impact

  • Alkoxy Chain Length (Ethoxy vs. However, longer chains may also increase metabolic oxidation rates .
  • Halogenation (Fluorine Substituents):
    The 2,4-difluorobenzyl group () introduces electronegative atoms that could strengthen target binding via dipole interactions or halogen bonding, a common strategy in kinase inhibitor design. The 8-methyl group may reduce rotational freedom, possibly stabilizing a bioactive conformation .

  • Methoxy Group Positioning:
    The 3,4-dimethoxyphenylethyl analog () adds electron-donating groups that could enhance π-stacking with aromatic residues in enzyme active sites. However, increased methoxy content may elevate cytochrome P450-mediated demethylation risks .

  • Steric and Electronic Effects (Methyl vs. Hydrogen):
    The 3-methylphenyl analog () introduces steric bulk that could disrupt binding to flat interaction surfaces but improve fit in hydrophobic pockets. Methyl groups are metabolically stable compared to halogens or alkoxy chains .

  • Thioether vs.

Biological Activity

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide is a complex organic compound belonging to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O5C_{23}H_{24}N_{4}O_{5}, with a molecular weight of approximately 436.5 g/mol. Its structure features a pyrimidoindole core fused with a propanamide side chain containing an ethoxy-substituted phenyl group. The presence of methoxy groups enhances its reactivity and biological interactions.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. Compounds in this class may inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. Additionally, they may modulate signal transduction pathways by interacting with cellular receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Pyrimidoindole derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may induce apoptosis in various cancer cell lines by activating intrinsic pathways.
  • Antimicrobial Properties : The compound has been investigated for its effectiveness against bacterial and fungal strains. Its structural features contribute to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar pyrimidoindole derivatives:

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cells; demonstrated significant inhibition of cell growth at low concentrations.
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus; showed effective inhibition at concentrations of 50 µg/mL.
Study 3 Assessed anti-inflammatory properties in a mouse model; reduced edema significantly compared to control groups.

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